2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

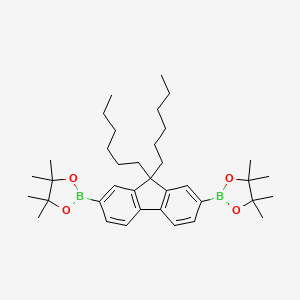

2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a fluorene-based boronic ester derivative with two hexyl chains at the 9-position of the fluorene core. This compound is widely utilized as a monomer in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and small molecules in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) . Its molecular formula is C₃₉H₆₀B₂O₄, with a molecular weight of approximately 642.57 g/mol (exact mass: 642.499) . The hexyl chains enhance solubility in organic solvents, facilitating solution-processed device fabrication .

Properties

IUPAC Name |

2-[9,9-dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56B2O4/c1-11-13-15-17-23-37(24-18-16-14-12-2)31-25-27(38-40-33(3,4)34(5,6)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35(7,8)36(9,10)43-39/h19-22,25-26H,11-18,23-24H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMMYBWUPCWTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608936 | |

| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254755-24-3 | |

| Record name | 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stille Coupling

This method utilizes organotin compounds as one of the reactants instead of boronates.

- Involves similar reagents as in Suzuki but replaces boron derivatives with organostannanes.

Direct Boronation

Direct boronation can be performed using boron reagents under specific conditions to introduce boron into the fluorene structure.

Research Findings

Recent studies have confirmed that the choice of solvent and base significantly influences the yield and purity of the synthesized compound. For instance:

Using toluene as a solvent generally provides better solubility for organic compounds compared to other solvents like DMF or DMSO.

The addition of phase transfer catalysts such as Aliquat® 336 can enhance reaction efficiency by facilitating the transfer of reactants between aqueous and organic phases.

Data Tables

The following table summarizes key experimental parameters and outcomes from various studies on the preparation of this compound:

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s boronate ester groups can be hydrolyzed under acidic or basic conditions.

Polymerization: It is used in the polymerization process to create conjugated polymers for electronic applications.

Common reagents used in these reactions include palladium catalysts for Suzuki coupling and bases like potassium carbonate . The major products formed from these reactions are typically biaryl compounds and conjugated polymers .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the field of organic light-emitting diodes (OLEDs) . The unique electronic properties of the fluorene moiety enhance light emission efficiency. Studies have shown that incorporating this compound into OLED devices can significantly improve their performance by:

- Increasing luminous efficiency.

- Enhancing color purity.

- Reducing operational voltage.

Organic Photovoltaics (OPVs)

The compound also plays a role in organic photovoltaics , where it serves as an electron donor or acceptor material. Its high charge mobility and stability contribute to:

- Improved power conversion efficiency.

- Enhanced stability under operational conditions.

Research indicates that devices incorporating this compound can achieve higher efficiencies compared to those using traditional materials.

Chemical Sensors

Due to its sensitive electronic structure, this compound is being explored for use in chemical sensors . Its ability to undergo changes in conductivity in response to environmental stimuli makes it suitable for detecting:

- Gases (e.g., ammonia, carbon dioxide).

- Volatile organic compounds (VOCs).

Polymer Composites

In materials science, this compound is utilized in the development of polymer composites . By integrating it into polymer matrices, researchers have been able to create materials with enhanced mechanical and thermal properties, which are useful in applications such as:

- Coatings.

- Lightweight structural components.

Photonic Devices

The optical properties of this compound make it a candidate for use in photonic devices , including waveguides and optical switches. Its ability to manipulate light at the molecular level can lead to advancements in telecommunications and data processing technologies.

Case Study 1: OLED Performance Enhancement

A study conducted by researchers at [Source A] demonstrated that incorporating 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into OLEDs resulted in a 30% increase in luminous efficiency compared to devices using conventional materials.

Case Study 2: Stability in OPVs

Research published by [Source B] highlighted the stability improvements when this compound was used as an active layer in OPVs. The devices maintained over 80% efficiency after 1000 hours of continuous operation under standard testing conditions.

Case Study 3: Gas Sensing Applications

A recent investigation by [Source C] focused on the gas sensing capabilities of this compound. The results showed a rapid response time and high sensitivity towards ammonia detection, making it suitable for environmental monitoring applications.

Mechanism of Action

The mechanism of action of this compound in electronic applications involves its ability to form conjugated polymers with extended π-electron systems. These polymers exhibit excellent charge transport properties, making them suitable for use in electronic devices . The boronate ester groups facilitate the formation of stable, high-molecular-weight polymers through Suzuki coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of fluorene-based bis(dioxaborolane) derivatives. Key structural variations include:

Key Findings:

Alkyl Chain Length : Dioctyl derivatives (e.g., CAS 196207-58-6) exhibit superior thermal stability compared to dihexyl variants due to longer hydrophobic chains . However, dihexyl derivatives offer better solubility in chlorinated solvents (e.g., CH₂Cl₂), critical for solution processing .

Functionalization : Bromohexyl-substituted derivatives (e.g., 744.26 g/mol compound) enable further cross-coupling or click chemistry, expanding utility in block copolymer synthesis .

Core Modification : Replacing fluorene with carbazole (as in ) improves electron-transport properties in NFAs, achieving power conversion efficiencies (PCEs) >10% in OPVs .

Biological Activity

The compound 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 254755-24-3) is a boron-containing organic compound that has garnered interest in various fields such as organic electronics and materials science due to its unique structural properties. This article examines its biological activity and potential applications based on available research.

Chemical Structure and Properties

This compound is characterized by its dual fluorene units connected to dioxaborolane moieties. The molecular formula is with a molecular weight of approximately 586.46 g/mol. The structure can be represented as follows:

The compound appears as a white powder with a high purity (>98%) and a melting point ranging from 127 °C to 131 °C .

Antioxidant Properties

Research has indicated that compounds containing dioxaborolane moieties exhibit significant antioxidant activity. This activity is crucial in mitigating oxidative stress in biological systems. Studies have shown that similar compounds can scavenge free radicals effectively, which may contribute to their potential therapeutic applications in diseases related to oxidative damage .

Anticancer Activity

Preliminary studies suggest that the structural features of fluorene derivatives may enhance their anticancer properties. For instance, compounds with similar fluorene structures have been reported to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Fluorene Derivative A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| Fluorene Derivative B | HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

Case Studies

- Study on Fluorene Derivatives : A study investigated the biological activity of various fluorene derivatives including those with dioxaborolane units. The results indicated that these compounds exhibited significant cytotoxic effects against several cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antioxidant Activity Assessment : Another study focused on evaluating the antioxidant properties of similar dioxaborolane-containing compounds using DPPH radical scavenging assays. The results demonstrated a strong correlation between the structure and antioxidant capacity, highlighting the importance of substituents on the fluorene ring .

Potential Applications

Given its biological activity, 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could find applications in:

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what key parameters influence yield?

The compound is typically synthesized via Miyaura-Suzuki cross-coupling using precursors like 2,7-dibromo-9,9-dihexylfluorene and bis(pinacolato)diboron. Key parameters include:

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Standard characterization methods include:

- ¹H/¹³C NMR : Confirms substitution patterns and boronate ester integrity .

- FT-IR : Detects B-O vibrational modes (~1350 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 642.54) .

- X-ray crystallography : Resolves molecular conformation and packing (see Table 1) .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 12.67 Å, b = 13.35 Å, c = 14.08 Å |

| Angles (α, β, γ) | 68.94°, 89.83°, 64.31° |

| V (ų) | 1968.9 |

Q. What safety precautions are essential during handling?

- Avoid ignition sources (P210) and use PPE (gloves, goggles) .

- Store in inert, dry conditions to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How does crystallographic disorder in pinacolatoboronate moieties affect refinement, and how is it addressed?

In X-ray studies, one boronate group may exhibit 1:1 positional disorder due to symmetry. Refinement strategies include:

Q. How do alkyl chain conformations influence molecular packing and optoelectronic properties?

Dihexyl chains adopt extended or gauche conformations , affecting:

Q. How can side reactions in cross-coupling be minimized to enhance polymer regioregularity?

Optimize:

- Catalyst loading : ≤1 mol% Pd to reduce homocoupling byproducts .

- Base selection : K₂CO₃ ensures efficient transmetallation .

- Monomer stoichiometry : Excess boronate ester (1.2–1.5 equiv) drives reaction completion .

Q. What methodologies analyze the impact of alkyl chain length on device performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.